N-methyl-N-prop-2-ynylprop-2-ynamide
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Overview
Description
. It boasts a unique chemical structure and has garnered attention for its anti-angiogenic properties. Specifically, it inhibits the growth of tumor blood vessels, making it relevant for various cancer treatments.
Preparation Methods
Synthetic Routes:
The synthetic routes for Vorolanib are proprietary, but it is synthesized through carefully designed chemical reactions. Unfortunately, specific details about the synthetic pathways remain undisclosed.
Industrial Production:
Vorolanib’s industrial production methods are not widely available in the public domain. pharmaceutical companies like Betta Pharma have successfully developed and manufactured Vorolanib for clinical use.
Chemical Reactions Analysis
Vorolanib undergoes several types of reactions, including oxidation, reduction, and substitution. Here are some key points:
- Oxidation and Reduction Reactions::
- Vorolanib may participate in redox reactions, altering its oxidation state.
- Common reagents include oxidants (e.g., peroxides) and reducing agents (e.g., hydrides).
- Substitution Reactions::
- Vorolanib can undergo nucleophilic substitution reactions.
- Reagents like alkyl halides or acyl chlorides may be involved.
- Major Products::
- The specific products formed during these reactions are proprietary.
- Researchers focus on optimizing Vorolanib’s pharmacological properties.
Scientific Research Applications
Chemistry:
- Vorolanib’s unique structure makes it an intriguing subject for medicinal chemistry research.
- Scientists explore modifications to enhance its efficacy and safety.
Biology and Medicine:
- Vorolanib’s anti-angiogenic effects are relevant in treating various cancers.
- Clinical studies have investigated its use in renal cell carcinoma (RCC) patients who failed prior tyrosine kinase inhibitor therapy .
- Ongoing research explores its potential in other malignancies.
Industry:
- Vorolanib’s approval represents a milestone for Chinese innovation in RCC treatment.
- It fills a gap in second-line therapy for kidney cancer patients .
Mechanism of Action
- Vorolanib targets multiple receptors, including VEGFR, PDGFR, c-Kit, Flt-3, and CSF1R.
- By inhibiting angiogenesis, it disrupts tumor blood vessel formation and growth.
Comparison with Similar Compounds
- Vorolanib’s uniqueness lies in its multi-targeted kinase inhibition profile.
- Similar compounds include other VEGFR/PDGFR inhibitors, but Vorolanib’s distinct features set it apart.
Properties
IUPAC Name |
N-methyl-N-prop-2-ynylprop-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-4-6-8(3)7(9)5-2/h1-2H,6H2,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISORUGHZYBYMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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